Cas no 206557-04-2 ((ALLYLOXYCARBONYLMETHYL)TRIPHENYL-)

(ALLYLOXYCARBONYLMETHYL)TRIPHENYL- Chemical and Physical Properties
Names and Identifiers
-
- (ALLYLOXYCARBONYLMETHYL)TRIPHENYL-
- (2-oxo-2-prop-2-enoxyethyl)-triphenylphosphanium,iodide
- ALLYL OXYCARBONYLMETHYL TRIPHENYLPHOSPHONIUM IODIDE
- {2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl}(triphenyl)phosphanium iodide
- Allyloxycarbonylmethyl triphenylphosphonium iodide
- (2-allyloxy-2-oxo-ethyl)-triphenyl-phosphonium iodide
- Phosphonium, [2-oxo-2-(2-propen-1-yloxy)ethyl]triphenyl-, iodide (1:1)
- (2-oxo-2-prop-2-enoxyethyl)-triphenylphosphanium;iodide
- (2-(Allyloxy)-2-oxoethyl)triphenylphosphoniumiodide
- J-013495
- 206557-04-2
- (Allyloxycarbonylmethyl)triphenylphosphonium iodide
- SCHEMBL6325177
- [(Allyloxycarbonyl)methyl]triphenylphosphonium iodide
- MFCD00191712
- DTXSID90583655
- AKOS017345094
- (2-(Allyloxy)-2-oxoethyl)triphenylphosphonium iodide
-
- Inchi: InChI=1S/C23H22O2P.HI/c1-2-18-25-23(24)19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h2-17H,1,18-19H2;1H/q+1;/p-1
- InChI Key: PJGRTFGJXKYEIH-UHFFFAOYSA-M
- SMILES: C=CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Computed Properties
- Exact Mass: 488.04021g/mol
- Monoisotopic Mass: 488.04021g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 27
- Rotatable Bond Count: 8
- Complexity: 398
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3Ų
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Not determined
- Melting Point: 138 °C (dec.)(lit.)
- Solubility: Not determined
(ALLYLOXYCARBONYLMETHYL)TRIPHENYL- Security Information
- Hazardous Material transportation number:UN 2811 6.1/PG 2
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: 26-36
-
Hazardous Material Identification:
(ALLYLOXYCARBONYLMETHYL)TRIPHENYL- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-239209-10 g |
(Allyloxycarbonylmethyl)triphenylphosphonium iodide, |
206557-04-2 | 10g |
¥1,579.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-239209-10g |
(Allyloxycarbonylmethyl)triphenylphosphonium iodide, |
206557-04-2 | 10g |
¥1579.00 | 2023-09-05 |
(ALLYLOXYCARBONYLMETHYL)TRIPHENYL- Related Literature
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
Additional information on (ALLYLOXYCARBONYLMETHYL)TRIPHENYL-
Comprehensive Analysis of (ALLYLOXYCARBONYLMETHYL)TRIPHENYL- (CAS No. 206557-04-2): Properties, Applications, and Industry Trends
The chemical compound (ALLYLOXYCARBONYLMETHYL)TRIPHENYL- (CAS No. 206557-04-2) is a specialized organic molecule that has garnered significant attention in synthetic chemistry and material science. Characterized by its unique allyloxycarbonylmethyl functional group and triphenyl backbone, this compound serves as a versatile intermediate in the synthesis of advanced polymers, pharmaceuticals, and agrochemicals. Its molecular structure combines reactivity with stability, making it invaluable for cross-coupling reactions and protecting group strategies in organic synthesis.
Recent trends in green chemistry and sustainable manufacturing have spurred interest in 206557-04-2 due to its potential for low-toxicity applications. Researchers are exploring its role in biodegradable polymers and catalysis, aligning with global demands for eco-friendly alternatives. The compound’s allyl group offers click-chemistry compatibility, a hotspot in drug discovery and bioconjugation, addressing frequent search queries like "allyl derivatives in medicinal chemistry" or "CAS 206557-04-2 applications."
From a technical perspective, (ALLYLOXYCARBONYLMETHYL)TRIPHENYL- exhibits excellent solubility in common organic solvents such as THF and dichloromethane, facilitating its use in homogeneous catalysis. Its thermal stability (up to 200°C) makes it suitable for high-temperature processes, a feature often highlighted in forums discussing "heat-resistant organic intermediates." Analytical techniques like NMR and HPLC confirm its purity, a critical factor for industries prioritizing quality control.
The pharmaceutical sector leverages 206557-04-2 for constructing prodrugs and targeted drug delivery systems. Its triphenylmethyl (trityl) moiety provides steric protection, a topic frequently searched as "trityl group in drug design." Meanwhile, material scientists exploit its photoresponsive properties for smart coatings, linking to trending searches on "functional materials for electronics."
Regulatory compliance and safety data for CAS 206557-04-2 adhere to REACH and FDA guidelines, ensuring its suitability for commercial use. Storage recommendations emphasize inert atmospheres to preserve its allylic reactivity, a detail crucial for laboratory safety protocols. As synthetic methodologies evolve, this compound’s role in C-H activation and metathesis reactions continues to expand, reflecting its relevance in cutting-edge research.
In conclusion, (ALLYLOXYCARBONYLMETHYL)TRIPHENYL- stands at the intersection of innovation and practicality. Its multifaceted applications—from peptide synthesis to advanced material engineering—answer pressing industry needs while aligning with sustainability goals. As search volumes for "specialty chemicals for R&D" rise, this compound’s profile is poised to grow, solidifying its status as a cornerstone in modern chemistry.
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